2-Chloro-4-(cyclopropylmethoxy)benzoic acid 2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1237084-18-2
VCID: VC2855075
InChI: InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
SMILES: C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

CAS No.: 1237084-18-2

Cat. No.: VC2855075

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(cyclopropylmethoxy)benzoic acid - 1237084-18-2

Specification

CAS No. 1237084-18-2
Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
IUPAC Name 2-chloro-4-(cyclopropylmethoxy)benzoic acid
Standard InChI InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14)
Standard InChI Key FASUFPFYKBHCRC-UHFFFAOYSA-N
SMILES C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl
Canonical SMILES C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl

Introduction

Chemical Structure and Properties

Basic Identification

2-Chloro-4-(cyclopropylmethoxy)benzoic acid is identified by several key parameters that distinguish it from other benzoic acid derivatives. The compound's identification data is summarized in Table 1.

Table 1: Identification Parameters of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid

ParameterValue
CAS Number1237084-18-2
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
IUPAC Name2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Alternative IDVCID: VC2855075

The compound contains a cyclopropylmethoxy group, which consists of a cyclopropane ring connected to a methoxy oxygen that links to the benzene ring. This structural feature is particularly interesting as it combines the rigidity of the cyclopropane ring with the flexibility of the methoxy linker, potentially influencing the compound's reactivity and biological interactions.

Structural Characteristics

The compound possesses several key structural features that define its chemical behavior:

  • A benzoic acid core structure with a carboxylic acid group

  • A chlorine atom at the ortho position (C-2) relative to the carboxylic acid

  • A cyclopropylmethoxy substituent at the para position (C-4)

Physical and Chemical Properties

While specific experimental data on the physical properties of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid is limited in the available literature, several properties can be inferred based on its structure and similar compounds. Table 2 presents the estimated physical and chemical properties.

Table 2: Estimated Physical and Chemical Properties

PropertyExpected Value/Description
Physical AppearanceWhite to off-white crystalline solid
SolubilityLikely poorly soluble in water; Soluble in organic solvents such as acetone, ethyl acetate, and DMF
Melting PointEstimated range: 150-180°C (based on similar benzoic acid derivatives)
pKaEstimated 3.5-4.5 (for the carboxylic acid group)
Log PEstimated 2.5-3.5 (indicating moderate lipophilicity)
StabilityGenerally stable at room temperature; sensitive to strong oxidizing conditions

The compound's carboxylic acid functional group confers acidic properties, allowing it to form salts with bases. Meanwhile, the cyclopropylmethoxy group contributes to the compound's lipophilicity, potentially enhancing its membrane permeability in biological systems.

Synthesis and Preparation

Etherification of 2-Chloro-4-hydroxybenzoic Acid

A likely synthetic approach involves the etherification of 2-chloro-4-hydroxybenzoic acid with cyclopropylmethanol. This reaction typically requires:

  • An appropriate base (such as potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group

  • An aprotic polar solvent such as acetone, DMF, or DMSO

  • Cyclopropylmethyl halide (bromide or chloride) as the alkylating agent

The reaction would proceed via an SN2 mechanism, with the deprotonated phenolic oxygen acting as a nucleophile toward the cyclopropylmethyl group.

Oxidation of 2-Chloro-4-(cyclopropylmethoxy)benzaldehyde

Another potential route involves the oxidation of the corresponding aldehyde to the carboxylic acid:

  • Synthesis of 2-chloro-4-(cyclopropylmethoxy)benzaldehyde (similar to the methods described in search result for related compounds)

  • Oxidation of the aldehyde to the corresponding carboxylic acid using an appropriate oxidizing agent

This approach is supported by the synthesis methods described for related compounds in patent literature, where benzaldehydes with similar substitution patterns are first prepared and then oxidized to the corresponding benzoic acids .

Reaction Conditions and Considerations

Based on the synthesis of structurally related compounds, several key considerations for the preparation of 2-chloro-4-(cyclopropylmethoxy)benzoic acid can be identified:

  • Temperature control is crucial during the etherification step, with reactions typically performed at elevated temperatures (70-130°C) to ensure complete conversion

  • Inert atmosphere (nitrogen protection) may be necessary to prevent side reactions

  • Purification typically involves acidification followed by extraction with ethyl acetate

  • Anhydrous conditions are preferred to maximize yields

The synthesis likely involves multiple steps, with careful control of reaction parameters required to ensure good selectivity and high yield of the desired product .

Applications and Research

Role in Organic Synthesis

In organic chemistry research, 2-chloro-4-(cyclopropylmethoxy)benzoic acid may serve several important functions:

  • As a functionalized building block for more complex molecules

  • In studies of structure-activity relationships for compounds containing the cyclopropylmethoxy group

  • As a model compound for investigating the reactivity of substituted benzoic acids

The compound's unique substitution pattern provides opportunities for further functionalization, making it a potentially valuable synthetic intermediate.

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-chloro-4-(cyclopropylmethoxy)benzoic acid, providing context for understanding its properties and potential applications:

Table 3: Structural Analogs of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid

CompoundStructural RelationshipPotential Relevance
3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acidPositional isomer with different halogen substitutionUsed in pharmaceutical synthesis; provides insights into synthetic methods
3-Bromo-4-hydroxy benzaldehydePotential precursor in synthesisUsed in the preparation of cyclopropylmethoxy-substituted compounds
3-Iodo-4-hydroxy benzaldehydePotential precursor in synthesisUsed in the preparation of cyclopropylmethoxy-substituted compounds
CI-1040 (PD184352)Contains cyclopropylmethoxy group in different molecular contextMEK inhibitor studied for cancer treatment; demonstrates biological relevance of cyclopropylmethoxy-containing compounds

The structural relationships between these compounds provide valuable context for understanding the chemical behavior and potential applications of 2-chloro-4-(cyclopropylmethoxy)benzoic acid .

Comparative Analysis

Comparing 2-chloro-4-(cyclopropylmethoxy)benzoic acid with related compounds offers insights into structure-property relationships:

  • The position of substituents (ortho vs. meta) likely affects the compound's reactivity and biological properties

  • Different halogen substituents (chlorine vs. bromine or iodine) influence the electronic properties of the molecule

  • The presence of additional functional groups (such as difluoromethoxy in related compounds) may alter solubility, reactivity, and biological activity

These comparisons can guide further research into the properties and applications of 2-chloro-4-(cyclopropylmethoxy)benzoic acid and related compounds .

Future Research Directions

Several promising avenues for future research on 2-chloro-4-(cyclopropylmethoxy)benzoic acid can be identified:

  • Development of optimized synthetic routes with improved yields and reduced environmental impact

  • Investigation of potential biological activities, particularly in areas where cyclopropylmethoxy-containing compounds have shown promise

  • Exploration of the compound's utility as a building block in the synthesis of complex molecules

  • Structure-activity relationship studies to understand the influence of the cyclopropylmethoxy group on molecular properties

  • Development of analytical methods for detecting and quantifying the compound in various matrices

These research directions could enhance our understanding of the compound's properties and expand its potential applications in chemistry and pharmaceutical science.

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